molecular formula C18H18O2 B14562955 1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- CAS No. 61696-84-2

1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl-

Cat. No.: B14562955
CAS No.: 61696-84-2
M. Wt: 266.3 g/mol
InChI Key: SWQBNFOQHQOWGC-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- is a chemical compound with a complex structure that includes an indanone core

Preparation Methods

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- typically involves multiple steps. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- can be compared to other similar compounds such as:

Properties

CAS No.

61696-84-2

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H18O2/c1-12-15-5-3-4-6-16(15)18(19)17(12)11-13-7-9-14(20-2)10-8-13/h3-10,12,17H,11H2,1-2H3

InChI Key

SWQBNFOQHQOWGC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)OC

Origin of Product

United States

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